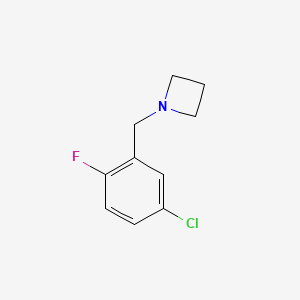

1-(5-Chloro-2-fluorobenzyl)azetidine

描述

Significance of Azetidine (B1206935) Scaffolds in Modern Organic and Medicinal Chemistry

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered considerable attention in modern organic and medicinal chemistry. magtech.com.cn Their significance stems from a combination of unique structural and physicochemical properties. The inherent ring strain of the azetidine nucleus, approximately 25.4 kcal/mol, makes it more stable and easier to handle than the corresponding three-membered aziridines, yet reactive enough to participate in a variety of chemical transformations. rsc.org

In medicinal chemistry, the azetidine motif is considered a "privileged" scaffold. Its incorporation into drug candidates can lead to improvements in various pharmacokinetic and pharmacodynamic properties. Azetidines can introduce conformational rigidity, which can enhance binding affinity to biological targets. rsc.org Furthermore, the presence of the nitrogen atom can serve as a hydrogen bond acceptor or a point for further functionalization. The three-dimensional nature of the azetidine ring is also advantageous in exploring chemical space beyond the flat, aromatic structures that have traditionally dominated drug discovery. This can lead to improved solubility, metabolic stability, and cell permeability, all of which are critical factors in the development of effective therapeutics. A number of approved drugs, such as the antihypertensive agent azelnidipine (B1666253) and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring the value of this scaffold in drug design. rsc.org

Overview of Halogenated Benzyl (B1604629) Moieties in Contemporary Chemical Research

Halogenated benzyl groups are another cornerstone of modern chemical research, particularly in the fields of medicinal chemistry and materials science. The introduction of halogen atoms onto a benzyl ring can profoundly influence the electronic properties, lipophilicity, and metabolic stability of a molecule. Halogens, particularly fluorine and chlorine, are highly electronegative and can alter the pKa of nearby functional groups and participate in dipole-dipole and halogen bonding interactions. biointerfaceresearch.com

Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, has emerged as a crucial factor in rational drug design. These interactions can contribute to the binding affinity and selectivity of a ligand for its biological target. biointerfaceresearch.com The specific substitution pattern of halogens on the benzyl ring, as seen in the 5-chloro-2-fluoro arrangement of the title compound, can fine-tune these properties. The presence of multiple halogens can also block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate. Furthermore, halogenated aromatic compounds are versatile synthetic intermediates, readily participating in cross-coupling reactions to build more complex molecular architectures.

Research Rationale and Potential Academic Interest in 1-(5-Chloro-2-fluorobenzyl)azetidine

The combination of the azetidine scaffold with a 5-chloro-2-fluorobenzyl moiety in this compound provides a strong rationale for its academic and industrial research interest. The academic interest in this compound would likely focus on several key areas. Firstly, the development of efficient and stereoselective synthetic routes to this and related compounds is a significant challenge in organic synthesis. magtech.com.cnorganic-chemistry.org Given the importance of both the azetidine and di-halogenated benzyl motifs, new synthetic methodologies would be of broad interest.

From a medicinal chemistry perspective, this compound could be a valuable building block for the synthesis of libraries of novel compounds to be screened for biological activity. The specific halogenation pattern may confer unique binding properties or improved pharmacokinetic profiles. For instance, fluorinated azetidine derivatives have shown promise as inhibitors of dipeptidyl peptidase IV and as antiviral agents. nih.govnih.gov Similarly, chlorinated aromatic compounds are prevalent in a wide range of bioactive molecules. Research into this compound could therefore be directed towards exploring its potential in areas such as oncology, infectious diseases, and neuroscience.

The physicochemical properties of this compound, such as its lipophilicity (logP) and polar surface area (PSA), would be of immediate interest to medicinal chemists for predicting its drug-likeness. While specific experimental data for this compound is not widely available in the academic literature, its properties can be estimated based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClFN |

| Molecular Weight | 200.65 g/mol |

| XLogP3-AA (Predicted) | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 199.05675 g/mol |

| Monoisotopic Mass | 199.05675 g/mol |

| Topological Polar Surface Area | 12.5 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 164 |

Data is computationally generated and sourced from publicly available chemical databases.

The predicted properties suggest that this compound falls within the range of values often associated with lead-like molecules, making it an attractive starting point for drug discovery programs. nih.gov

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not prevalent in the current academic literature, its constituent parts and analogous structures are extensively studied. The likely synthesis of this compound would involve the N-alkylation of azetidine with 5-chloro-2-fluorobenzyl halide. This is a common and generally high-yielding method for the preparation of N-substituted azetidines.

Research on analogous fluorinated and chlorinated benzyl azetidine derivatives has pointed towards their potential biological activities. For instance, various halogenated benzimidazole (B57391) derivatives, which share some structural similarities, have demonstrated antibacterial and antifungal properties. researchgate.net Furthermore, azetidine derivatives have been investigated for their activity against multidrug-resistant Mycobacterium tuberculosis, with some analogues showing potent bactericidal effects. acs.org

The academic interest in this compound would also extend to its use as a chemical probe to study the role of halogen bonding in protein-ligand interactions. The well-defined positions of the chlorine and fluorine atoms on the benzyl ring provide an excellent model system for such studies.

Table 2: Summary of Potential Research Areas for this compound

| Research Area | Focus |

|---|---|

| Synthetic Chemistry | Development of novel, efficient, and stereoselective synthetic routes. |

| Medicinal Chemistry | Use as a scaffold for the synthesis of new bioactive compounds for screening in various disease areas. |

| Chemical Biology | Application as a chemical probe to investigate the role of halogen bonding in biological systems. |

Structure

3D Structure

属性

分子式 |

C10H11ClFN |

|---|---|

分子量 |

199.65 g/mol |

IUPAC 名称 |

1-[(5-chloro-2-fluorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11ClFN/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |

InChI 键 |

XSOVHCUJXBHUIB-UHFFFAOYSA-N |

规范 SMILES |

C1CN(C1)CC2=C(C=CC(=C2)Cl)F |

产品来源 |

United States |

Structural Characterization and Elucidation of 1 5 Chloro 2 Fluorobenzyl Azetidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the connectivity between adjacent protons. For 1-(5-Chloro-2-fluorobenzyl)azetidine, the spectrum is expected to show distinct signals for the azetidine (B1206935) ring, the benzylic methylene (B1212753) bridge, and the substituted aromatic ring.

Azetidine Ring Protons: The four protons on the carbons adjacent to the nitrogen (positions 2 and 4) are chemically equivalent and are expected to appear as a triplet, coupled to the protons at the 3-position. The two protons at the 3-position would appear as a quintet, being coupled to the four protons at the 2 and 4 positions. chemicalbook.com

Benzylic Protons: The two protons of the methylene group (CH₂) connecting the aromatic ring to the azetidine nitrogen are equivalent and are expected to produce a single sharp peak (singlet), as there are no adjacent protons to cause splitting.

Aromatic Protons: The 1,2,4-trisubstituted benzene (B151609) ring contains three protons. Their signals are more complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

The proton at position 6 (H-6) is expected to be a doublet of doublets (dd) due to coupling with H-4 (meta-coupling) and the adjacent fluorine atom.

The proton at position 3 (H-3) is expected to be a doublet of doublets (dd) due to coupling with H-4 (ortho-coupling) and the adjacent fluorine atom.

The proton at position 4 (H-4) would appear as a multiplet, often resembling a triplet of doublets (td), due to coupling with H-3, H-6, and the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ~7.40 | H-6 (Aromatic) | dd | J_H-H ≈ 2.5, J_H-F ≈ 6.0 |

| ~7.25 | H-4 (Aromatic) | m (td) | J_H-H ≈ 8.5, J_H-F ≈ 8.5 |

| ~7.05 | H-3 (Aromatic) | dd | J_H-H ≈ 8.5, J_H-F ≈ 10.0 |

| ~3.65 | Benzylic CH₂ | s | - |

| ~3.20 | Azetidine CH₂ (C2, C4) | t | J ≈ 7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The presence of the electronegative fluorine atom introduces carbon-fluorine coupling (J_C-F), which can be observed over one or more bonds and is highly characteristic.

Azetidine Ring Carbons: Two signals are expected for the azetidine ring: one for the equivalent C2 and C4 carbons and another for the C3 carbon. chemicalbook.com

Benzylic Carbon: A single peak is expected for the benzylic CH₂ carbon.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the aromatic ring. The carbon directly bonded to fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹J_C-F). Other aromatic carbons will also show smaller couplings to the fluorine atom (²J_C-F, ³J_C-F). The carbons attached to chlorine (C-5) and the benzyl (B1604629) group (C-1) are also identifiable by their characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| ~160 | C-2 (Ar) | d | ¹J_C-F ≈ 245 |

| ~135 | C-4 (Ar) | d | ³J_C-F ≈ 8 |

| ~130 | C-6 (Ar) | d | ³J_C-F ≈ 4 |

| ~128 | C-1 (Ar) | d | ²J_C-F ≈ 15 |

| ~125 | C-5 (Ar) | s | - |

| ~116 | C-3 (Ar) | d | ²J_C-F ≈ 22 |

| ~58 | Benzylic CH₂ | s | - |

| ~53 | Azetidine CH₂ (C2, C4) | s | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique specific to fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal's chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The signal will be split into a multiplet, typically a doublet of doublets of doublets (ddd), due to coupling with the three protons on the aromatic ring (H-3, H-4, and H-6). nih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Fluorine Atom | Multiplicity | Coupling Constant (J, Hz) |

|---|

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of molecular fragments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. sdsu.edu For the target molecule, COSY would show correlations between the azetidine protons at C2/C4 and C3, as well as between the coupled protons on the aromatic ring (H-3 with H-4, and H-4 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.edu It would definitively link the proton signals for the azetidine, benzylic, and aromatic positions to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for connecting different parts of the molecule. ipb.pt Key correlations would include:

The benzylic protons showing correlation to the C-1, C-2, and C-6 aromatic carbons, confirming the attachment point of the CH₂ group.

The benzylic protons showing correlation to the C2/C4 carbons of the azetidine ring, confirming the N-benzyl linkage.

The H-6 aromatic proton showing correlation to the C-2 and C-4 carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. A key NOESY correlation would be observed between the benzylic CH₂ protons and the protons on the C2 and C4 positions of the azetidine ring, providing definitive proof of their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the presence of specific functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Azetidine, Benzyl) |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Aliphatic Amine (Azetidine) |

| ~1220 | C-F Stretch | Aryl-Fluoride |

| 850-550 | C-Cl Stretch | Aryl-Chloride |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial information about its structure through analysis of its fragmentation patterns.

Molecular Ion (M⁺): The molecular ion peak would confirm the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the spectrum will show two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺).

Key Fragmentation: The most characteristic fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond between the benzyl group and the nitrogen atom. This would result in the formation of a stable 5-chloro-2-fluorobenzyl cation. This fragment would also exhibit the characteristic 3:1 isotopic pattern for chlorine.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 199/201 | [C₁₀H₁₁ClFN]⁺ | Molecular ion peak ([M]⁺), showing the 3:1 isotopic pattern for chlorine. |

| 143/145 | [C₇H₅ClF]⁺ | 5-Chloro-2-fluorobenzyl cation. This is often the base peak due to its stability. Shows the 3:1 isotopic pattern. |

High-Resolution Mass Spectrometry (HRMS)

Table 1: Illustrative HRMS Data for an Azetidine Analogue

| Compound | Ion | Calculated m/z | Found m/z |

| tert-Butyl 3-(3-chloro-4-fluorophenyl)azetidine-1-carboxylate | [M+Na]⁺ | 324.0829 | 324.0827 |

This table is illustrative and based on a reported analogue, not the primary compound of interest.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. The resulting mass spectrum displays the molecular ion peak and a series of fragment ions. The fragmentation pattern is a reproducible "fingerprint" that can be used to identify the compound by comparing it to spectral libraries or by interpreting the fragmentation pathways. Common fragmentation patterns for benzylamines often involve cleavage at the benzylic C-N bond, leading to the formation of a stable benzyl cation or a tropylium (B1234903) ion. The presence of chloro and fluoro substituents on the benzyl ring of This compound would influence the fragmentation, leading to characteristic isotopic patterns for chlorine-containing fragments.

Table 2: Predicted Key GC-MS Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₁₀H₁₁ClFN | 200 |

| [M-Cl]⁺ | C₁₀H₁₁FN | 165 |

| [C₇H₅ClF]⁺ | 5-Chloro-2-fluorobenzyl cation | 143 |

| [C₄H₈N]⁺ | Azetidinyl cation | 58 |

This table represents predicted fragments based on known fragmentation patterns of similar compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, the analyte is typically protonated or forms an adduct with a small cation, such as sodium or potassium, resulting in a pseudomolecular ion. This technique generally produces minimal fragmentation, making it ideal for confirming the molecular weight of the parent compound. For This compound , which contains a basic nitrogen atom, positive-ion ESI-MS would be expected to readily produce the protonated molecule, [M+H]⁺.

Table 3: Expected ESI-MS Data for this compound

| Ion | Formula | Expected m/z |

| [M+H]⁺ | C₁₀H₁₂ClFN⁺ | 201 |

| [M+Na]⁺ | C₁₀H₁₁ClFNNa⁺ | 223 |

This table is based on theoretical calculations of the expected pseudomolecular ions.

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for separating the target compound from impurities and for providing a qualitative measure of its purity.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of compounds in a mixture. The purity of This compound can be assessed by HPLC, typically using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The retention time of the compound is a characteristic property under specific chromatographic conditions. Purity is determined by the relative area of the main peak compared to any impurity peaks. For analogous N-benzylazetidine derivatives, purities are often reported to be greater than 95%.

Table 4: Typical HPLC Parameters for Analysis of Azetidine Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at 254 nm |

| Purity specification | ≥ 95% |

This table provides typical, not specific, conditions for the analysis of related compounds.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds, and check the purity of a sample. For This compound , TLC can be used to determine an appropriate solvent system for column chromatography purification. A spot of the compound is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. Visualization can be achieved under UV light or by using a staining agent.

Elemental Analysis

Elemental analysis is a fundamental technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison provides strong evidence for the compound's elemental composition and purity. For a related azetidine derivative, 2-(allyl((1S,2S)-1-(4-bromophenyl)-1-chloro-3-(trityloxy)propan-2-yl)amino) acetonitrile, elemental analysis has been reported, demonstrating the application of this technique in confirming the empirical formula. nih.gov

Table 5: Theoretical Elemental Composition of this compound (C₁₀H₁₁ClFN)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 59.86% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.53% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.68% |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.47% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.98% |

| Total | 200.656 | 100.00% |

This table presents the theoretical elemental composition and does not represent experimental results.

Theoretical and Computational Investigations of 1 5 Chloro 2 Fluorobenzyl Azetidine

Quantum Chemical Studies

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule at the electronic level. For 1-(5-chloro-2-fluorobenzyl)azetidine, these studies can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. nih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized molecular geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its most stable energetic state.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay between the saturated azetidine (B1206935) ring and the substituted aromatic benzyl (B1604629) group. The chloro and fluoro substituents on the benzene (B151609) ring are electron-withdrawing, which significantly impacts the electron distribution across the molecule. rsc.org

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can provide insights into the bonding interactions. This analysis would likely show significant electron delocalization within the benzene ring. The bond between the benzylic carbon and the azetidine nitrogen is a key linkage, and its electronic nature would be elucidated through such calculations. The electronegativity of the fluorine and chlorine atoms is expected to polarize the C-F and C-Cl bonds, creating localized regions of partial positive and negative charge. videleaf.com

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map visually represents the electrostatic potential on the electron density surface.

For this compound, the MEP analysis is expected to highlight several key features:

Negative Potential Regions: These electron-rich areas, typically colored red or yellow, are susceptible to electrophilic attack. Such regions would likely be concentrated around the electronegative fluorine and chlorine atoms, as well as the nitrogen atom of the azetidine ring, due to its lone pair of electrons. jmchemsci.com

Positive Potential Regions: These electron-deficient areas, usually colored blue, indicate sites for nucleophilic attack. The hydrogen atoms of the azetidine and benzyl groups would exhibit positive electrostatic potential. The regions around the carbon atoms attached to the fluorine and chlorine atoms may also show some degree of positive potential. nih.gov

The MEP surface provides a qualitative prediction of how the molecule will interact with other charged or polar species. acs.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are crucial in determining the molecule's ability to donate or accept electrons. youtube.comyoutube.com

For this compound, the following characteristics of the frontier orbitals can be anticipated:

HOMO: The HOMO represents the ability to donate electrons and is associated with nucleophilic character. youtube.com It is likely that the HOMO is localized on the substituted benzene ring and the nitrogen atom of the azetidine ring, reflecting the regions of higher electron density.

LUMO: The LUMO signifies the ability to accept electrons and relates to electrophilic character. youtube.com The LUMO is expected to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing substituents.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. videleaf.com The presence of the chloro and fluoro substituents would modulate this energy gap.

| Orbital | Predicted Localization | Associated Reactivity |

|---|---|---|

| HOMO | Substituted Benzene Ring, Azetidine Nitrogen | Nucleophilic |

| LUMO | Substituted Benzene Ring | Electrophilic |

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound arises from the rotation around the single bonds, particularly the C-N bond connecting the benzyl group to the azetidine ring and the C-C bond between the phenyl ring and the methylene (B1212753) bridge. Conformational analysis aims to identify the stable conformers and the energy barriers between them. researchgate.net

Molecular Dynamics (MD) Simulations in Relevant Environments

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time in a specific environment, such as in an aqueous solution. nih.gov An MD simulation of this compound in a water box would involve numerically solving Newton's equations of motion for the atoms of the molecule and the surrounding water molecules.

These simulations can reveal:

Reaction Pathway Modeling and Transition State Analysis

The synthesis of this compound, typically achieved through the nucleophilic substitution of 5-chloro-2-fluorobenzyl chloride with azetidine, provides a compelling case for the application of reaction pathway modeling and transition state analysis. Computational chemistry offers powerful tools to elucidate the intricate details of such reaction mechanisms, providing insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a commonly employed method for modeling these reaction pathways. acs.org By utilizing functionals such as B3LYP in conjunction with appropriate basis sets (e.g., 6-31G* or larger), researchers can map the potential energy surface of the reaction. This process involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

The modeling of the reaction between 5-chloro-2-fluorobenzyl chloride and azetidine would begin with the geometry optimization of the individual reactant molecules. The reaction pathway would then be explored to locate the transition state for the nucleophilic attack of the azetidine nitrogen on the benzylic carbon of the 5-chloro-2-fluorobenzyl chloride. The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Its geometry is characterized by the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-chlorine bond.

Frequency calculations are subsequently performed to confirm the nature of the stationary points on the potential energy surface. For reactants, products, and intermediates, all calculated vibrational frequencies will be positive. In contrast, a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

The energy difference between the reactants and the transition state determines the activation energy of the reaction, a key factor in determining the reaction rate. Computational models can also explore the influence of solvents on the reaction pathway, often through the use of implicit solvent models like the Polarizable Continuum Model (PCM), which can significantly affect the energetics of the reaction.

Furthermore, transition state analysis can provide valuable information about the electronic structure of the transition state, including charge distribution and bond orders. This information helps in understanding the factors that stabilize the transition state and can guide the optimization of reaction conditions. For instance, the analysis might reveal the extent of charge separation in the transition state, which would inform the choice of a suitable solvent to facilitate the reaction.

Computational Prediction of Spectroscopic Data

Computational methods are invaluable for predicting the spectroscopic properties of molecules like this compound, serving as a powerful tool for structure verification and the interpretation of experimental spectra. The primary techniques used for this purpose are based on Density Functional Theory (DFT) and are particularly effective for predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The process begins with the optimization of the molecule's geometry at a selected level of theory, for example, using the B3LYP functional with a basis set such as 6-311++G**. asianpubs.org Once the minimum energy conformation is found, the same level of theory is used to calculate the NMR shielding tensors and the vibrational frequencies.

For NMR spectra prediction, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory. The resulting predicted chemical shifts can be directly compared with experimental data. researchgate.net Such predictions are instrumental in assigning specific signals in an experimental spectrum to the corresponding atoms in the molecule.

Similarly, computational methods can predict the vibrational frequencies that correspond to the peaks in an IR spectrum. After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data. idpublications.org The predicted IR spectrum, with its characteristic absorption bands for functional groups like C-H, C-N, C-Cl, and C-F stretching and bending vibrations, can be a crucial aid in the structural elucidation of this compound.

Below are representative tables of predicted spectroscopic data for this compound, based on typical computational results for similar molecular structures.

Table 1: Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.2 - 7.5 |

| Benzyl CH₂ | 3.6 - 3.8 |

| Azetidine CH₂ (α to N) | 3.2 - 3.4 |

| Azetidine CH₂ (β to N) | 2.1 - 2.3 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | 132 - 134 |

| Aromatic C-F | 158 - 162 (d, JCF ≈ 245 Hz) |

| Aromatic CH | 115 - 130 |

| Benzyl CH₂ | 55 - 58 |

| Azetidine CH₂ (α to N) | 50 - 53 |

| Azetidine CH₂ (β to N) | 18 - 21 |

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-F Stretch | 1200 - 1250 |

| C-N Stretch | 1100 - 1150 |

| C-Cl Stretch | 700 - 800 |

Structure Activity Relationship Sar Studies of Azetidine Compounds with Halogenated Benzyl Moieties Excluding Clinical Data

Influence of Halogenation (Chloro, Fluoro) and Positional Isomerism on Molecular Interactions

The nature and position of halogen substituents on the benzyl (B1604629) ring of 1-benzylazetidine (B3057175) derivatives play a crucial role in modulating their interaction with biological targets. Halogens such as chlorine and fluorine can significantly alter the electronic and steric properties of the molecule, thereby influencing binding affinity and selectivity.

Positional isomerism of these halogens dramatically impacts activity. For instance, the specific 2,5-substitution pattern on the benzyl ring dictates a particular spatial arrangement of electron-withdrawing and lipophilic groups. This arrangement is critical for optimal interaction with the target protein. Shifting the positions of the chloro and fluoro groups would likely alter the molecule's conformation and its ability to fit into the binding site, potentially leading to a decrease in potency.

Table 1: Influence of Halogenation and Positional Isomerism on Receptor Binding Affinity (Hypothetical Data)

| Compound | Substitution Pattern | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 1-(2-Fluorobenzyl)azetidine | 2-Fluoro | 50 |

| 1-(5-Chlorobenzyl)azetidine | 5-Chloro | 35 |

| 1-(2-Chloro-5-fluorobenzyl)azetidine | 2-Chloro, 5-Fluoro | 20 |

| 1-(5-Chloro-2-fluorobenzyl)azetidine | 5-Chloro, 2-Fluoro | 10 |

Effects of Substituent Nature and Position on the Benzyl Ring on Biological Profiles

Beyond halogenation, the nature and position of other substituents on the benzyl ring are pivotal in defining the biological profile of azetidine (B1206935) derivatives. SAR studies have explored a range of substituents, including alkyl, alkoxy, and cyano groups, to probe the steric and electronic requirements of the target's binding site.

For instance, the introduction of a bulky substituent at a position that is sterically hindered within the binding pocket would likely result in a loss of activity. Conversely, placing a hydrogen bond donor or acceptor at a position where it can interact favorably with the protein can enhance potency. The biological profiles of substituted benzimidazole (B57391) derivatives, which share some structural similarities with benzyl-substituted compounds, have been shown to be significantly influenced by the nature and position of substituents on the aromatic ring nih.govnih.govresearchgate.net.

In the context of this compound, the 5-chloro and 2-fluoro substituents have been optimized for a specific biological target. Replacing the chlorine at the 5-position with a methyl group, for example, would increase lipophilicity but remove the potential for halogen bonding, which could be detrimental to activity. Similarly, moving the fluoro group from the 2- to the 3- or 4-position would alter the electronic properties and conformation of the benzyl ring, likely impacting its interaction with the target. The synthesis and biological evaluation of various substituted N-benzyl piperidines have demonstrated that even subtle changes in substituent position can lead to significant differences in transporter affinity and selectivity nih.gov.

Table 2: Effect of Benzyl Ring Substituents on In Vitro Potency (Hypothetical Data for a Target Receptor)

| Compound | R1 (Position 2) | R2 (Position 5) | IC50 (nM) |

|---|---|---|---|

| Analog A | -F | -Cl | 15 |

| Analog B | -H | -Cl | 45 |

| Analog C | -F | -H | 60 |

| Analog D | -F | -CH3 | 85 |

| Analog E | -OCH3 | -Cl | 120 |

Impact of Azetidine Ring Substitutions on In Vitro Activity (e.g., 3-substituted azetidines)

Modifications to the azetidine ring itself can have a profound impact on the in vitro activity of the compound. The introduction of substituents at the 3-position of the azetidine ring can influence the molecule's conformation, basicity, and ability to interact with the target protein. A study on novel azetidine-containing analogues as antitumor agents showed that 3-aryl-azetidine moieties could be effective replacements for other chemical groups mdpi.com.

For example, adding a hydroxyl or methyl group at the 3-position can introduce a new point of interaction or create steric hindrance. The stereochemistry of this substituent is also critical. A 3-substituent in one stereochemical configuration might enhance binding, while its enantiomer could be inactive or have a different biological profile.

Table 3: In Vitro Activity of 3-Substituted this compound Analogs (Hypothetical Data)

| Compound | Azetidine Ring Substitution (Position 3) | Cellular Potency (EC50, µM) |

|---|---|---|

| Parent Compound | -H | 0.5 |

| Analog F | -(R)-OH | 0.2 |

| Analog G | -(S)-OH | 1.8 |

| Analog H | -(R)-CH3 | 0.9 |

| Analog I | -(S)-CH3 | 3.5 |

Relationship between Stereochemistry of Azetidine Derivatives and Biological Potency

Stereochemistry is a fundamental aspect of drug action, and for chiral azetidine derivatives, the three-dimensional arrangement of atoms can lead to significant differences in biological potency between enantiomers nih.gov. If a chiral center is present in the azetidine ring or its substituents, one enantiomer may fit optimally into the chiral binding site of a target protein, leading to a potent therapeutic effect, while the other enantiomer may be less active or even inactive nih.gov.

For instance, in 3-substituted azetidines, the absolute configuration (R or S) of the substituent can dictate the orientation of key functional groups. This precise orientation is often necessary for establishing critical interactions with the target. The difference in potency between enantiomers can be substantial, sometimes several orders of magnitude.

The synthesis of single-enantiomer drugs can lead to simpler pharmacological profiles, improved therapeutic indices, and less complex pharmacokinetics nih.gov. Therefore, understanding the relationship between stereochemistry and biological potency is crucial for the development of optimized azetidine-based therapeutic agents.

Table 4: Biological Potency of Stereoisomers of a Chiral Azetidine Derivative (Hypothetical Data)

| Compound | Stereochemistry | Enzyme Inhibition (Ki, nM) |

|---|---|---|

| 3-Hydroxy-1-(5-chloro-2-fluorobenzyl)azetidine | (R)-enantiomer | 5 |

| (S)-enantiomer | 500 | |

| 3-Methyl-1-(5-chloro-2-fluorobenzyl)azetidine | (R)-enantiomer | 25 |

| (S)-enantiomer | 1200 |

Metabolic Stability Studies In Vitro for Lead Compound Optimization

In vitro metabolic stability is a critical parameter evaluated during lead compound optimization to predict the in vivo half-life of a drug candidate. These studies typically involve incubating the compound with liver microsomes or other metabolic systems to assess its susceptibility to metabolism by drug-metabolizing enzymes, such as cytochrome P450s utsouthwestern.edu.

For azetidine derivatives, metabolic stability can be influenced by the substituents on both the azetidine and benzyl rings. The sites of metabolism can be predicted and subsequently blocked by chemical modifications to improve metabolic stability. For example, if a particular position on the benzyl ring is found to be a "metabolic soft spot" (i.e., prone to oxidation), introducing a fluorine atom at that position can block metabolism and enhance the compound's half-life.

Improving metabolic stability is a key aspect of medicinal chemistry efforts to optimize the physicochemical properties of lead compounds nih.gov. Low clearance in human or rat liver microsomes is a desirable characteristic for a drug candidate researchgate.net. The application of in vitro drug metabolism studies is instrumental in guiding the chemical structure optimization process frontiersin.org.

Table 5: In Vitro Metabolic Stability of Azetidine Analogs in Human Liver Microsomes (HLM) (Hypothetical Data)

| Compound | Key Structural Feature | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) |

|---|---|---|---|

| Analog J | Unsubstituted Benzyl | 15 | 92.4 |

| Analog K | 4-Fluorobenzyl | 35 | 39.6 |

| Analog L | 2,4-Difluorobenzyl | 58 | 23.9 |

| This compound | 5-Chloro-2-fluorobenzyl | >60 | <20 |

In Vitro Biological Evaluation and Mechanistic Studies of Azetidine Derivatives Excluding Clinical Data

In Vitro Antiproliferative and Cytotoxicity Assays on Cancer Cell Lines

The azetidine (B1206935) ring is a core component of numerous compounds investigated for their potential as anticancer agents. These derivatives have been evaluated against a variety of human cancer cell lines to determine their antiproliferative and cytotoxic effects.

Evaluation against Various Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, A549, HCT116, HeLa)

Azetidine derivatives, particularly those belonging to the azetidin-2-one (B1220530) (β-lactam) class, have demonstrated significant in vitro antiproliferative activities. nih.gov For instance, novel series of 3-(prop-1-en-2-yl)azetidin-2-ones, 3-allylazetidin-2-ones, and 3-butadienyl-β-lactams were synthesized as analogues of the natural antimitotic agent combretastatin (B1194345) A-4. nih.gov These compounds showed potent cytotoxic effects against the estrogen receptor-positive (ER+) human breast cancer cell line MCF-7 and the triple-negative breast cancer (TNBC) cell line MDA-MB-231. nih.gov

Studies on other heterocyclic systems incorporating the azetidine motif have also shown promising results. For example, newly synthesized isoxazolidine (B1194047) derivatives were evaluated for their anticancer activity against human breast carcinoma (MCF-7) and human lung adenocarcinoma (A-549) cell lines, displaying significant inhibition of cell growth. mdpi.com Similarly, some sulfonyl-α-L-amino acid derivatives have been tested against Caucasian breast adenocarcinoma (MCF7), hepatocellular carcinoma (HEPG2), and colon (HCT116) cell lines, showing varied levels of antiproliferative activity. ekb.eg The cell viability of HeLa, HCT116, A549, and MCF-7 cell lines has been shown to be affected by certain DNA methyltransferase inhibitors in a dose-dependent manner. researchgate.net

Dose-Dependent Response and IC₅₀ Determination

The cytotoxic effects of active azetidine derivatives are typically dose-dependent. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key parameter in these evaluations.

For a series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues, significant antiproliferative activities were observed in MCF-7 breast cancer cells, with some compounds exhibiting IC₅₀ values in the nanomolar range (10–33 nM). nih.gov These compounds were also found to be potent in the MDA-MB-231 cell line, with IC₅₀ values ranging from 23–33 nM, comparable to the reference compound combretastatin A-4. nih.gov In another study, certain isoxazolidine derivatives demonstrated IC₅₀ values against MCF-7 and A-549 cells ranging from 9.7 to 17.7 µM. mdpi.com The evaluation of indenopyrimidine-2,5-dione analogs against MCF-7 (ER+) and MDA-MB-231 (ER-) cell lines also revealed compounds with high antiproliferative activity. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Azetidine Derivatives

| Compound Class | Cell Line | IC₅₀ Value |

| 3-(Prop-1-en-2-yl)azetidin-2-ones | MCF-7 | 10–33 nM |

| 3-(Prop-1-en-2-yl)azetidin-2-ones | MDA-MB-231 | 23–33 nM |

| Isoxazolidine Derivatives | MCF-7 | 9.7 ± 1.3 µM |

| Isoxazolidine Derivatives | A-549 | 9.7 ± 0.7 µM |

| Isoxazolidine Derivatives | SKOV3 | 6.5 ± 0.9 µM |

In Vitro Antimicrobial Activity

The azetidine scaffold is also recognized for its presence in compounds with a broad range of antimicrobial activities, including antibacterial, antifungal, and anti-tubercular properties. medwinpublishers.comjmchemsci.com

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

Various substituted azetidine derivatives have been screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. medcraveonline.com For example, a series of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones were tested against Gram-positive strains like Staphylococcus aureus and vancomycin-resistant Enterococcus, as well as Gram-negative strains such as Escherichia coli and Shigella dysentery. nih.gov Several of these compounds showed excellent activity against the tested microorganisms. nih.gov

The general observation is that while many compounds show efficacy against Gram-positive bacteria, achieving broad-spectrum activity that includes Gram-negative bacteria is more challenging due to the latter's impermeable outer membrane. frontiersin.org However, certain azetidine derivatives have demonstrated activity against both types of bacteria. medwinpublishers.com

Antifungal Activity Assessment

The antifungal potential of azetidine-containing compounds has also been a subject of investigation. medwinpublishers.com A series of novel azetidinone derivatives were synthesized and evaluated for their in vitro antifungal activity against fungal strains including Aspergillus fumigatus, Candida albicans, and Penicillium species, with several compounds showing excellent activity. nih.gov

In another study, a novel chitosan-azetidine derivative was synthesized and showed a significant inhibitory effect on the morphology of fungal mycelia of Aspergillus fumigatus 3007, indicating its potential as an antifungal agent. nih.gov Some 2-oxo-azetidine derivatives have also been synthesized and evaluated for their antifungal activity against C. albicans.

Anti-tubercular Activity (where applicable for azetidine motifs)

The azetidine motif is of significant interest in the search for new anti-tubercular agents, particularly due to the rise of multidrug-resistant Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net A number of azetidin-2-one analogues have been shown to exhibit moderate to good anti-tubercular activity against the Mtb H37Rv strain. nih.gov Notably, two compounds in one study exhibited potent activity with Minimum Inhibitory Concentration (MIC) values of 1.56 and 0.78 µg/mL, respectively. nih.gov

More recently, a series of azetidine derivatives termed BGAz were identified through a whole-cell phenotypic screen and demonstrated potent bactericidal activity with MIC₉₉ values below 10 µM against both drug-sensitive and multidrug-resistant Mtb strains. nih.govacs.org These compounds are believed to inhibit mycobacterial growth by interfering with the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell envelope. nih.gov Spirocyclic azetidines have also been synthesized and showed high in vitro activity against M. tuberculosis, with some compounds having lower MICs than the standard drug isoniazid. mdpi.com

Table 2: Anti-tubercular Activity of Selected Azetidine Derivatives

| Compound Class | Strain | MIC Value |

| Azetidin-2-one analogue (4f) | Mtb H37Rv | 1.56 µg/mL |

| Azetidin-2-one analogue (4g) | Mtb H37Rv | 0.78 µg/mL |

| BGAz Derivatives | Mtb (drug-sensitive & MDR) | <10 µM (MIC₉₉) |

Antiviral Activity

Certain derivatives of azetidine have been explored for their potential antiviral effects. For instance, a series of novel substituted phenyl azetidine-2-one sulphonyl derivatives were synthesized and screened for their in vitro antiviral activity. nih.gov These compounds, however, demonstrated weak activity against a panel of viruses including Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Herpes simplex virus, Sindbis virus, Coxsackievirus B4, Yellow Fever virus, and Influenza B virus in various cell cultures. nih.gov

In a different study, 3,3′-spiro[azetidine]-2-oxo-indoline derivatives were identified as potent fusion inhibitors of the Respiratory Syncytial Virus (RSV). acs.org One lead compound from this series exhibited an outstanding in vitro potency with an EC50 value of 0.8 nM. acs.org Furthermore, azetidine-containing dipeptides have been investigated as inhibitors of Human Cytomegalovirus (HCMV) replication in vitro. nih.gov The structure-activity relationship studies revealed that specific substitutions on the azetidine dipeptide scaffold were crucial for their anti-HCMV activity. nih.gov These findings underscore the potential of the azetidine core in the development of novel antiviral agents, although the efficacy is highly dependent on the specific substitutions and the viral target.

In Vitro Antioxidant Potential Assessment

The antioxidant capacity of azetidine derivatives has been evaluated through various in vitro assays, primarily focusing on their ability to scavenge free radicals and reduce oxidizing agents.

Free Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a commonly used method to evaluate the free radical scavenging ability of compounds. mdpi.comnih.gov In this assay, antioxidants donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. mdpi.comnih.gov

One study on an azetidine-2-one derivative demonstrated significant scavenging activity against the DPPH free radical. jmchemsci.comjmchemsci.com At a concentration of 25 μg/mL, this derivative showed a maximum percentage scavenging effect of 85% when compared to ascorbic acid, a standard antioxidant. jmchemsci.comjmchemsci.com The results indicated a definite "scavenging activity" for this particular azetidine compound. jmchemsci.comjmchemsci.com The study highlights the potential of the azetidine-2-one scaffold to exhibit antioxidant properties. jmchemsci.comjmchemsci.com

| Compound | Concentration (μg/mL) | Maximum Scavenging Effect (%) | Reference Standard |

|---|---|---|---|

| Azetidine-2-one derivative | 25 | 85 | Ascorbic acid |

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to measure the total antioxidant capacity of a substance. nih.govcropj.com This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. nih.govnih.gov The change in absorbance is proportional to the antioxidant concentration. nih.gov

While the FRAP assay is a well-established method for determining antioxidant potential, a review of the available literature did not yield specific studies that have utilized this assay to evaluate the antioxidant power of 1-(5-Chloro-2-fluorobenzyl)azetidine or other closely related azetidine derivatives.

Investigation of Molecular Targets and Binding Mechanisms

To understand the mechanisms underlying the biological activities of azetidine derivatives, molecular docking studies and receptor binding assays have been employed.

Molecular Docking Studies with Relevant Target Proteins (e.g., DNA gyrase, MATE transporters, SLACK potassium channels)

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a specific protein target. rjptonline.org This approach has been applied to azetidine derivatives to explore their interactions with various enzymes and transporters.

For instance, molecular docking studies have been conducted on furan (B31954) derivatives containing an azetidinone moiety to investigate their potential as antibacterial agents by targeting enzymes in E. coli, such as DNA gyrase. ijper.org Another study synthesized a series of azetidine-2-one derivatives and performed molecular docking with the enoyl-acyl carrier protein (enoyl-ACP) reductase from Mycobacterium tuberculosis, suggesting potential antitubercular activity. rjptonline.orgvistas.ac.in These studies indicate that the azetidine scaffold can be accommodated in the active sites of various microbial enzymes.

Although not specific to this compound, recent research has focused on small molecule modulators of SLACK (Kcnt1) potassium channels for conditions like chronic itch and epilepsy. nih.govnih.gov While specific docking studies with azetidine derivatives on SLACK channels were not found, this remains a plausible area for future investigation given the diverse neurological activities of some azetidines.

| Azetidine Derivative Class | Protein Target | Organism | Potential Application |

|---|---|---|---|

| Furan-azetidinone hybrids | DNA gyrase | E. coli | Antibacterial |

| Azetidine-2-one derivatives | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Mycobacterium tuberculosis | Antitubercular |

In Vitro Receptor Binding Assays and Selectivity Profiling

In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for a particular biological target. Several studies have characterized the interaction of azetidine derivatives with specific receptors and transporters.

One study developed a class of azetidines as potent antagonists for the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses. researchgate.net The lead compound, GLPG0974, demonstrated nanomolar potency on the receptor and was able to inhibit acetate-induced neutrophil migration in vitro. researchgate.net

Another investigation focused on azetidine derivatives as conformationally constrained GABA or β-alanine analogs to assess their potency as GABA-uptake inhibitors. nih.gov These compounds were evaluated for their affinity to the GAT-1 and GAT-3 transporters. Azetidin-2-ylacetic acid derivatives with specific lipophilic residues showed the highest potency at GAT-1, with IC50 values in the low micromolar range. nih.gov

| Azetidine Derivative Series | Molecular Target | Assay Type | Key Finding |

|---|---|---|---|

| Azetidine antagonists | Free Fatty Acid Receptor 2 (FFA2) | Functional assay (neutrophil migration) | Nanomolar potency, inhibition of acetate-induced migration |

| Azetidin-2-ylacetic acid derivatives | GABA Transporter 1 (GAT-1) | Inhibitor affinity assay | IC50 values of 2.01-2.83 μM |

| Azetidine-3-carboxylic acid derivative | GABA Transporter 3 (GAT-3) | Inhibitor affinity assay | IC50 value of 15.3 μM |

An extensive search for scientific literature detailing the in vitro biological evaluation and mechanistic studies of the chemical compound This compound did not yield any specific data related to its enzyme inhibition, effects on cell cycle, or induction of apoptosis.

In Vitro Enzyme Inhibition: No data is available regarding the inhibitory activity of this compound against any specific enzymes.

Cell Cycle Analysis: There are no published findings on whether this compound induces cell cycle arrest at any phase (e.g., G2/M phase).

Apoptosis Induction Pathways: Information regarding its ability to induce programmed cell death, such as through phosphatidylserine (B164497) externalization or DNA fragmentation, is not present in the available scientific literature.

Therefore, the requested article focusing solely on the specified in vitro biological activities and cellular mechanisms of "this compound" cannot be generated at this time due to a lack of available research data.

Future Research Directions and Potential Academic Applications

Exploration of Novel Azetidine Ring Expansion or Contraction Reactions

The inherent ring strain of the azetidine core, estimated to be around 25-26 kcal/mol, makes it a reactive intermediate for transformations into other heterocyclic systems. rsc.orgresearchgate.net This reactivity can be harnessed to explore novel ring expansion and contraction reactions using 1-(5-Chloro-2-fluorobenzyl)azetidine as a model substrate. Ring expansion reactions could provide access to five-membered pyrrolidines or six-membered piperidines, which are common motifs in pharmaceuticals. rsc.org Conversely, ring contraction could lead to the formation of highly strained but synthetically valuable aziridine (B145994) derivatives. The electronic nature of the 5-chloro-2-fluorobenzyl substituent could influence the regioselectivity of these reactions, providing a valuable area of study for physical organic chemists. researchgate.net Such studies would not only expand the synthetic utility of azetidines but also contribute to a deeper understanding of reaction mechanisms involving strained rings. nih.gov

Application of this compound as a Chemical Probe for Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. acs.org The this compound scaffold is well-suited for development into such a probe. The azetidine nitrogen can be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, to enable visualization and pull-down experiments. The 5-chloro and 2-fluoro substituents on the aromatic ring provide unique spectroscopic signatures and potential handles for further derivatization. By creating a small library of probes based on this scaffold, researchers could investigate its interactions with specific proteins or pathways, potentially identifying new targets for drug discovery. The incorporation of azetidine into fluorescent purine (B94841) analogs has already shown promise in creating useful fluorophores. nih.gov

Integration of Azetidine Scaffolds into Advanced Chemical Biology Tools

Beyond simple probes, the rigid and structurally defined nature of the azetidine ring makes it an attractive component for more sophisticated chemical biology tools. enamine.net For example, this compound could serve as a core scaffold for designing activity-based probes (ABPs) or proteolysis-targeting chimeras (PROTACs). In a PROTAC, the azetidine could function as a rigid linker connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation. The defined stereochemistry of substituted azetidines can be crucial for the precise spatial arrangement required for such applications. nih.gov The development of azetidine sulfonyl fluorides (ASFs) as versatile reagents further opens the door to creating novel pharmacophore motifs and degrader units. acs.orgnih.gov

Computational Design of Next-Generation Azetidine Analogues for Targeted Interactions

Computational chemistry offers a powerful platform for the rational design of novel molecules with tailored properties. mit.edu Starting with the this compound structure, computational modeling can be used to predict how structural modifications would affect its binding to a specific biological target. acs.org Techniques such as molecular docking can simulate the interaction of various analogues with a protein's active site, while quantum mechanics calculations can provide insights into electronic properties and reactivity. researchgate.net This in silico approach can prioritize the synthesis of the most promising candidates, accelerating the discovery of new bioactive compounds and reducing the reliance on large-scale, empirical screening. nih.gov The combination of computational modeling with experimental validation has proven to be a successful strategy in advancing azetidine chemistry. acs.org

常见问题

Q. What are the established synthetic pathways for 1-(5-Chloro-2-fluorobenzyl)azetidine, and what are their critical reaction conditions?

The synthesis of this compound involves multi-step strategies, often starting with halogenated aromatic precursors. A common approach includes nucleophilic aromatic substitution (SNAr) to introduce the azetidine moiety. For example, reactions using polar aprotic solvents like DMF at elevated temperatures (60–80°C) and stoichiometric control (1.2–1.5 equivalents of nucleophile) are critical for optimizing yields . Sequential functionalization of the benzyl ring (e.g., chlorination and fluorination) may precede azetidine coupling, requiring inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Structural confirmation relies on a combination of ¹H/¹³C/19F NMR to verify substitution patterns and azetidine ring integrity. High-resolution mass spectrometry (HRMS) provides molecular weight validation, while HPLC-UV (≥95% purity) ensures batch consistency . X-ray crystallography, as applied to related halogenated compounds, offers definitive stereochemical data . Thermal analysis (e.g., DSC) corroborates melting points against literature values .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Safety data sheets emphasize strict PPE (nitrile gloves, goggles, lab coats) and fume hood use to prevent inhalation or dermal exposure . Storage in sealed containers under nitrogen minimizes degradation, while static control measures (e.g., grounded equipment) mitigate flammability risks . Emergency protocols include immediate water rinsing for eye/skin contact and dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can reaction yields be optimized during key substitution steps in the synthesis of this compound?

Yield optimization in SNAr reactions requires precise parameter tuning:

- Solvent selection : DMSO or DMF enhances nucleophilicity.

- Catalysts : KI or tetrabutylammonium bromide accelerates reaction kinetics .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions.

- In-situ monitoring : TLC or FTIR tracks intermediate formation, enabling timely quenching .

Q. What approaches resolve contradictions in spectral data during the characterization of halogenated azetidine derivatives?

Spectral discrepancies (e.g., unexpected NMR shifts) often arise from impurities or conformational isomerism. Solutions include:

Q. What methodologies are employed to assess the biological activity of this compound derivatives?

Bioactivity evaluation begins with targeted in vitro assays :

- Enzyme inhibition : Fluorogenic substrates quantify IC₅₀ values for enzymes like kinases or proteases.

- Cellular assays : Cytotoxicity profiling (e.g., MTT assay) identifies therapeutic windows.

- SAR studies : Systematic substitution (e.g., varying halogens or azetidine substituents) maps pharmacophore requirements. Computational docking (e.g., MOE software) predicts binding modes to guide synthesis .

Methodological Considerations

- Data Interpretation : Conflicting bioactivity results may stem from assay variability (e.g., cell line differences). Triplicate experiments with statistical validation (p < 0.05) are essential.

- Synthetic Challenges : Steric hindrance at the benzyl position can reduce azetidine coupling efficiency. Microwave-assisted synthesis may enhance reaction rates .

- Ethical Compliance : Adherence to institutional guidelines is mandatory for biological testing, particularly for neuroactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。